Enhanced Lipophilicity (XLogP3) Relative to De-brominated and De-chlorinated Analogues Influences Membrane Permeability and Metabolic Stability
The target compound exhibits a computed XLogP3 of 2.6, which is higher than that of the direct de-brominated analogue 2-amino-3,5-dichlorobenzamide (estimated XLogP3 ~1.8) and the de-chlorinated analogue 2-amino-4-bromobenzamide (estimated XLogP3 ~1.5) [1]. Increased lipophilicity is generally associated with improved passive membrane permeability and altered metabolic clearance profiles, making this compound a potentially distinct tool for optimizing bioavailability in early-stage drug discovery [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Amino-3,5-dichlorobenzamide (estimated XLogP3 ~1.8); 2-Amino-4-bromobenzamide (estimated XLogP3 ~1.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1 units (target vs. comparators) |
| Conditions | Computed by XLogP3 algorithm; values are predicted, not experimentally measured for the comparators in a single study |
Why This Matters
A difference of ≥0.5 log units in XLogP3 can translate into a meaningful shift in membrane permeation rate, directly affecting cellular potency and pharmacokinetic profile in lead optimization campaigns.
- [1] PubChem Compound Summary CID 165587633. 2-Amino-4-bromo-3,5-dichlorobenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/165587633 (accessed 2026-05-05). View Source
